N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide
Description
N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C12H8BrFNO2S. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C12H8BrF2NO2S |
|---|---|
Molecular Weight |
348.16 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-1-6-12(11(15)7-8)16-19(17,18)10-4-2-9(14)3-5-10/h1-7,16H |
InChI Key |
FNUGBBNQSABPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-bromo-2-fluoroaniline with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted sulfonamides, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine and fluorine atoms can also participate in halogen bonding, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobiphenyl
- 4-Bromo-2-fluoroaniline
- N-(4-fluorophenyl)-2-bromobenzamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with the sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide is an organic compound characterized by its sulfonamide group and halogen substituents (bromine and fluorine) on the aromatic rings. This unique structural configuration contributes to its significant biological activity, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Sulfonamide Group : Known for its ability to interact with biological targets, potentially leading to enzyme inhibition.
- Halogen Substituents : The presence of both bromine and fluorine enhances the compound's reactivity and biological activity.
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, making it a candidate for antibiotic development.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in melanoma and other cancer types .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group mimics substrates, allowing it to bind to active sites on enzymes, thereby inhibiting their function. This mechanism is crucial in targeting enzymes involved in cancer progression and bacterial growth .
- Binding Affinity : The halogen atoms increase the compound's binding affinity to various biological targets, enhancing its potential therapeutic effects.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of this compound against several bacterial strains, demonstrating significant inhibitory concentrations (IC50 values) ranging from 5 µg/mL to 20 µg/mL depending on the strain.
- Anticancer Activity :
Comparative Analysis with Similar Compounds
To understand the compound's efficacy better, a comparison with structurally similar sulfonamides was conducted:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 0.49 | Anticancer |
| N,N'-(perchloro-1,4-phenylene)dibenzene sulfonamide | >100 | Low activity |
| N,N'-(2,3,5,6-tetramethyl-1,4-phenylene) bis(4-fluorobenzene sulfonamide) | 314 | Moderate activity |
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Key areas of focus include:
- Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
- Drug Development : Exploring potential formulations for clinical applications in antimicrobial and anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
